N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide
Overview
Description
N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C16H15FN2O3 and its molecular weight is 302.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.10667051 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probes for Temperature Monitoring
Research has developed fluorophores, such as N-(1-pyrenylmethyl)-1-pyrenebutanamide, that exhibit temperature-dependent emission spectra. These fluorophores allow nonintrusive measurement of temperatures in organic solvents with high precision, demonstrating the potential of similar compounds for temperature sensing in various environments (Lou et al., 1997).
Pharmacokinetics and Metabolism
Studies have investigated the pharmacokinetics and metabolism of drugs like Flutamide, which shares a similar nitro-phenyl component. These studies reveal the complex metabolic pathways and the formation of toxic metabolites, emphasizing the importance of understanding such processes for drug safety (Goda et al., 2006).
Molecular Rotor Measures
A study utilized the 4,4'-difluoro-4-bora-5-(p-oxoalkyl)phenyl-3a,4a-diaza-s-indacene molecule, demonstrating its ability to measure the local microviscosity in live cells. This showcases the application of similar compounds in biological systems for understanding cellular processes at a molecular level (Kuimova et al., 2008).
Electrochemical Studies for Drug Quantification
Flutamide's electrochemical properties were studied, revealing that its nitroaromatic moiety can be electrochemically reduced. This study provides a basis for developing electroanalytical methods for the quantitative determination of similar compounds in pharmaceutical forms, highlighting their relevance in drug analysis and quality control (Álvarez-Lueje et al., 1998).
Synthesis of Fluorophenyl Compounds
Research on the synthesis of compounds like 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide illustrates the chemical processes involved in producing key intermediates for pharmaceuticals, such as atorvastatin. This emphasizes the role of fluorophenyl derivatives in medicinal chemistry and drug development (Hong-rui, 2009).
Properties
IUPAC Name |
N-(4-fluoro-2-nitrophenyl)-4-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c17-13-9-10-14(15(11-13)19(21)22)18-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGOHRAZQDFKDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.